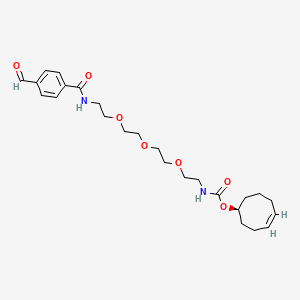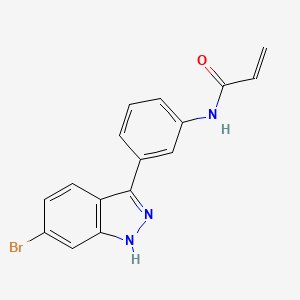![molecular formula C8H20N2O6S4 B11931796 (3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)
(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Firibastat, originally known as QGC001, is a prodrug developed by Quantum Genomics. It is designed to treat resistant hypertension by targeting the brain renin-angiotensin system. Firibastat delivers the active compound EC33, a selective and specific inhibitor of aminopeptidase A, which prevents the production of angiotensin III in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Firibastat involves multiple steps, starting with the preparation of the active compound EC33. The synthetic route typically includes the formation of key intermediates through various organic reactions such as condensation, reduction, and protection-deprotection sequences. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Firibastat follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets regulatory standards for pharmaceutical use. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Firibastat undergoes several types of chemical reactions, including:
Oxidation: Conversion of intermediates to more oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions to introduce functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis of Firibastat include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure the desired transformations.
Major Products Formed
The major product formed from these reactions is the active compound EC33, which is then converted to Firibastat through further chemical modifications. By-products and impurities are minimized through purification techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
Firibastat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of aminopeptidase A and its effects on the renin-angiotensin system.
Biology: Investigated for its role in regulating blood pressure and its potential effects on other physiological processes.
Medicine: Primarily used to treat resistant hypertension, with ongoing research exploring its potential in treating other cardiovascular diseases.
Industry: Employed in the development of new antihypertensive drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Firibastat exerts its effects by targeting the brain renin-angiotensin system. It is a prodrug that crosses the blood-brain barrier and is converted into the active compound EC33. EC33 inhibits aminopeptidase A, preventing the conversion of angiotensin II to angiotensin III. Angiotensin III is a key effector peptide that increases blood pressure through central mechanisms. By inhibiting this conversion, Firibastat reduces blood pressure and offers a novel approach to treating hypertension .
Comparaison Avec Des Composés Similaires
Firibastat is unique in its mechanism of action, targeting the brain renin-angiotensin system. Similar compounds include:
Aprocitentan: A dual endothelin receptor antagonist that has shown moderate effectiveness in reducing blood pressure.
Baxdrostat: A selective aldosterone synthase inhibitor with promising results in reducing blood pressure in treatment-resistant hypertension.
Angiotensin-II-receptor blockers (ARBs): Act on the renin-angiotensin-aldosterone system but have different targets and mechanisms compared to Firibastat .
Firibastat stands out due to its central mechanism of action and its potential to treat patients with resistant hypertension who do not respond well to other treatments.
Propriétés
Formule moléculaire |
C8H20N2O6S4 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid |
InChI |
InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m1/s1 |
Clé InChI |
HJPXZXVKLGEMGP-HTQZYQBOSA-N |
SMILES isomérique |
C(CS(=O)(=O)O)[C@H](CSSC[C@@H](CCS(=O)(=O)O)N)N |
SMILES canonique |
C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)


![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)


![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)
